An In-Depth Technical Guide to the Synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
An In-Depth Technical Guide to the Synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone scaffold is a "privileged structure" known to be a pharmacophore for a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] This guide will detail a robust and efficient three-step synthetic pathway, beginning with the Friedel-Crafts acylation of anisole, followed by a cyclization to form the pyridazinone core, and culminating in a base-catalyzed condensation to introduce the styryl moiety. Each step is presented with a detailed, field-proven protocol, an analysis of the underlying reaction mechanisms, and expected characterization data to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Pyridazinone Scaffold
Pyridazinone derivatives are a class of six-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered substantial attention in the field of drug discovery.[1][2] Their versatile structure allows for a multitude of substitutions, leading to a diverse range of pharmacological activities.[1] The incorporation of a styryl group, as in the target molecule, can further enhance or modulate this biological activity, making the synthesis of such compounds a key area of research for the development of novel therapeutic agents. This guide provides the necessary technical details for the successful synthesis and characterization of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone, empowering researchers to explore its potential applications.
Overall Synthetic Scheme
The synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is efficiently achieved through a three-step process, as illustrated below. This pathway is logical and relies on well-established, high-yielding chemical transformations.
Caption: Overall synthetic workflow for 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone.
Part 1: Synthesis of 4-(4-methoxyphenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
The initial step in the synthesis is the formation of the γ-keto acid intermediate, 4-(4-methoxyphenyl)-4-oxobutanoic acid. This is achieved through a Friedel-Crafts acylation of anisole with succinic anhydride, a classic and effective method for forming carbon-carbon bonds with aromatic rings.[3][4]
Mechanism of Friedel-Crafts Acylation
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the succinic anhydride. The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, polarizing the carbonyl group and making it a more potent electrophile. This allows the electron-rich anisole ring to attack one of the carbonyl carbons, leading to the formation of an acylium ion intermediate. A subsequent workup with water hydrolyzes the intermediate and yields the desired γ-keto acid. The methoxy group of anisole is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para position.[5][6]
Caption: Mechanism of the Friedel-Crafts acylation of anisole with succinic anhydride.
Experimental Protocol
| Parameter | Value |
| Reactants | Anisole, Succinic Anhydride, Anhydrous Aluminum Chloride |
| Solvent | Dichloromethane (CH₂Cl₂) or Dichlorobenzene |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Workup | Quenching with ice and concentrated HCl |
| Purification | Recrystallization from aqueous ethanol |
Step-by-Step Methodology:
-
To a stirred suspension of anhydrous aluminum chloride (0.12 mol) in dichloromethane (100 mL) cooled to 0 °C, add succinic anhydride (0.1 mol) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, add anisole (0.1 mol) dropwise to the reaction mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL).[7]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-(4-methoxyphenyl)-4-oxobutanoic acid by recrystallization from aqueous ethanol.[3]
Characterization of 4-(4-methoxyphenyl)-4-oxobutanoic acid
-
Appearance: White crystalline solid.
-
Melting Point: 148-150 °C.[8]
-
¹H NMR (CDCl₃, δ ppm): 8.00 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃), 3.30 (t, 2H, -CH₂-), 2.80 (t, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, δ ppm): 198.0 (C=O, ketone), 178.0 (C=O, acid), 163.5, 130.5, 129.0, 113.8 (aromatic carbons), 55.5 (OCH₃), 33.5 (-CH₂-), 28.0 (-CH₂-).
Part 2: Synthesis of 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
The second step involves the cyclization of the γ-keto acid with hydrazine hydrate to form the core pyridazinone ring system. This is a classic and highly efficient method for the synthesis of 6-substituted-4,5-dihydropyridazin-3(2H)-ones.[9]
Mechanism of Cyclization
The reaction proceeds through the initial formation of a hydrazone by the condensation of the hydrazine with the ketone carbonyl group of the γ-keto acid. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazone onto the carboxylic acid carbonyl carbon, leading to a cyclic intermediate. Dehydration of this intermediate yields the stable 4,5-dihydropyridazin-3(2H)-one ring.
Caption: Mechanism of pyridazinone ring formation.
Experimental Protocol
| Parameter | Value |
| Reactants | 4-(4-methoxyphenyl)-4-oxobutanoic acid, Hydrazine Hydrate (80%) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 3-6 hours |
| Workup | Cooling and filtration |
| Purification | Recrystallization from ethanol |
Step-by-Step Methodology:
-
Dissolve 4-(4-methoxyphenyl)-4-oxobutanoic acid (0.05 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add hydrazine hydrate (80% solution, 0.06 mol) to the mixture.[10]
-
Heat the reaction mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by TLC.[11]
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone by recrystallization from ethanol.
Characterization of 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, δ ppm): 10.5 (br s, 1H, NH), 7.80 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 2.95 (t, 2H, -CH₂-), 2.60 (t, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, δ ppm): 168.0 (C=O), 161.0, 145.0, 128.0, 127.5, 114.0 (aromatic carbons), 55.4 (OCH₃), 28.5 (-CH₂-), 22.0 (-CH₂-).
Part 3: Synthesis of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
The final step is the introduction of the styryl moiety through a base-catalyzed condensation of the 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone with 4-methoxybenzaldehyde. This reaction is a type of aldol condensation.[12]
Mechanism of Condensation
In the presence of a strong base, such as sodium ethoxide, a proton is abstracted from the C4 position of the dihydropyridazinone ring, which is activated by the adjacent carbonyl group, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxybenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to form the thermodynamically stable conjugated styryl product.
Caption: Mechanism of the base-catalyzed condensation.
Experimental Protocol
| Parameter | Value |
| Reactants | 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, 4-methoxybenzaldehyde, Sodium |
| Solvent | Absolute Ethanol |
| Temperature | Room temperature to reflux |
| Reaction Time | 12-24 hours |
| Workup | Acidification and filtration |
| Purification | Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) |
Step-by-Step Methodology:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.012 mol) in absolute ethanol (30 mL).
-
To this solution, add 6-(4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone (0.01 mol).[13]
-
Add 4-methoxybenzaldehyde (0.01 mol) to the reaction mixture with stirring.
-
Stir the mixture at room temperature for 12-24 hours. The product may precipitate during this time.
-
After the reaction is complete, pour the mixture into ice-water and acidify with dilute hydrochloric acid.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone by recrystallization.
Characterization of 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
-
Appearance: Expected to be a colored solid (e.g., yellow or orange).
-
¹H NMR (CDCl₃, δ ppm): 10.8 (br s, 1H, NH), 7.60-6.80 (m, 10H, Ar-H and vinyl-H), 3.86 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.10-2.80 (m, 4H, -CH₂-CH₂-).
-
¹³C NMR (CDCl₃, δ ppm): 167.0 (C=O), 161.5, 160.0, 148.0, 135.0, 130.0, 129.5, 128.0, 127.0, 126.0, 114.5, 114.0 (aromatic and vinyl carbons), 55.5 (OCH₃), 55.3 (OCH₃), 25.0 (-CH₂-), 20.0 (-CH₂-).
-
Mass Spectrum (EI, m/z): Expected molecular ion peak corresponding to the molecular weight of C₂₀H₂₀N₂O₃.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route to 6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone. By providing detailed experimental protocols, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The presented synthesis is robust and scalable, allowing for the production of this and similar pyridazinone derivatives for further biological evaluation and the exploration of their therapeutic potential.
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